REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([OH:12])=[C:4]([O:10][CH3:11])[CH:5]=[C:6]([CH:9]=1)C=O.N#N.[OH:15]O.Cl>[OH-].[Na+].O>[Br:1][C:2]1[C:3](=[O:12])[C:4]([O:10][CH3:11])=[CH:5][C:6](=[O:15])[CH:9]=1 |f:4.5|
|
Name
|
|
Quantity
|
6.3 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C(C=C(C=O)C1)OC)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C(C=C(C=O)C1)OC)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
Ferric chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
to stir under N2 for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
TEMPERATURE
|
Details
|
the reaction did not reflux
|
Type
|
ADDITION
|
Details
|
was added all at once and the reaction
|
Type
|
STIRRING
|
Details
|
to stir for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The resulting precipitate was collected
|
Type
|
WASH
|
Details
|
washed with water (20 mL)
|
Type
|
FILTRATION
|
Details
|
The dark solid was filtered through a pad of silica gel (5×3 cm)
|
Type
|
CUSTOM
|
Details
|
The resulting yellow solid was crystalized from methanol giving orange needles, (4.2 g, 72%, one spot on TLC and > 95% pure by 1H NMR), mp 157°-158° C. (lit, 161°-162° C.), 1H NMR (CDCl3) δ3.86 (s, 3H), 5.96 (d, J=2 Hz, 1H), 7.21 (d, J=2 Hz, 1H)
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
BrC=1C(C(=CC(C1)=O)OC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |